5-Fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H5FN2 . It has a molecular weight of 136.13 . The compound is solid in form . The SMILES string representation of the compound is Fc1cnc2[nH]ccc2c1 .
Molecular Structure Analysis
The InChI key for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine is BALBNSFYMXBWNM-UHFFFAOYSA-N . This key can be used to retrieve more information about the compound’s structure from databases.Physical And Chemical Properties Analysis
5-Fluoro-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its empirical formula is C7H5FN2 and it has a molecular weight of 136.13 .Scientific Research Applications
Application in Cancer Therapy
- Scientific Field : Oncology
- Summary of the Application : 5-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives have been found to be potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application : The derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity .
- Results or Outcomes : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Application in Influenza Treatment
- Scientific Field : Virology
- Summary of the Application : A new series of PB2 inhibitors containing the skeleton 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one have been discovered . PB2 is an important subunit of influenza RNA-dependent RNA polymerase (RdRP) and has been recognized as a promising target for the treatment of influenza .
- Methods of Application : The inhibitors were synthesized and their binding affinities were evaluated using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays .
- Results or Outcomes : Compound 12b showed KD values of 0.11 μM and 0.19 μM in SPR and ITC assays, respectively . In antiviral activity and cellular cytotoxicity assays, compound 12b showed an EC50 value of 1.025 μM and a CC50 value greater than 100 μM .
Application in Antiviral Research
- Scientific Field : Virology
- Summary of the Application : Pyridine-containing compounds, including “5-Fluoro-1H-pyrrolo[2,3-b]pyridine”, have been found to have increasing importance for medicinal application as antiviral .
- Methods of Application : The specific methods of application would depend on the type of virus being targeted and the specific derivative of “5-Fluoro-1H-pyrrolo[2,3-b]pyridine” being used .
- Results or Outcomes : The outcomes would also depend on the specific virus and derivative. However, in general, these compounds have shown promise in inhibiting viral replication .
Application in Antimicrobial Research
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALBNSFYMXBWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609780 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
866319-00-8 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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